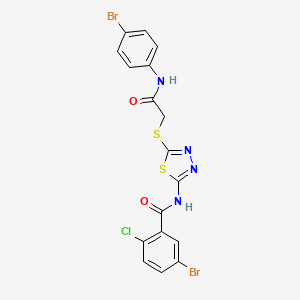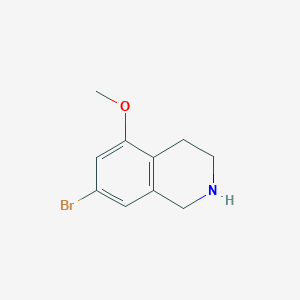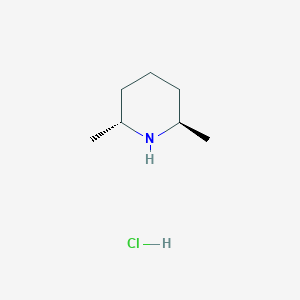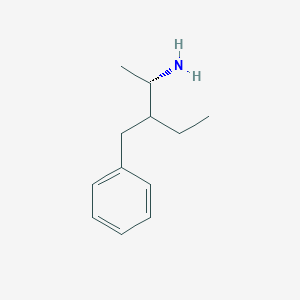
6-Éthoxy-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which can influence its chemical behavior and biological activity.
Applications De Recherche Scientifique
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 6-ethoxy-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline may affect various biochemical pathways due to its structural similarity to other THIQs . These compounds have been shown to exert diverse biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline .
Analyse Biochimique
Biochemical Properties
The biological actions of THIQs appear critically dependent on their metabolism .
Cellular Effects
Some THIQs have been found to have neuroprotective and neurorestorative actions
Molecular Mechanism
It is known that THIQs can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, THIQs can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Metabolic Pathways
It is known that THIQs can be originated as a consequence of reactions between biogenic amines and electrophilic carbonyl compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The ethoxy group can be introduced through various alkylation reactions using ethyl halides or ethyl alcohol in the presence of a base .
Industrial Production Methods: Industrial production of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can convert it to more saturated derivatives, such as decahydroisoquinoline.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Ethyl halides, bases like sodium hydride (NaH).
Major Products:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines.
Comparaison Avec Des Composés Similaires
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methoxy group instead of an ethoxy group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its antineuroinflammatory properties.
Uniqueness: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethoxy group, which can influence its lipophilicity, reactivity, and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBHXZLVGXOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2544469.png)




![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2544480.png)
![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)

![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)

![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)



